4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
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Overview
Description
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a complex organic compound that features a thiazolidine ring, a tetrahydroquinoline moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione typically involves multicomponent reactions. One common approach is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are conducted under controlled conditions to ensure the formation of the desired thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of multicomponent reactions and the use of dehydrating agents can be scaled up for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, particularly at the phenyl and thiazolidine rings.
Common Reagents and Conditions
Oxidation: H2O2, TBHP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline moiety and is known for its biological activities.
3,4-Dihydroisoquinoline: Another related compound with similar structural features and applications.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
4-methyl-2-[3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is unique due to its combination of a thiazolidine ring and a tetrahydroquinoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-14-13-27(25,26)22(19(14)23)17-9-4-7-16(12-17)20(24)21-11-5-8-15-6-2-3-10-18(15)21/h2-4,6-7,9-10,12,14H,5,8,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHBSDRLRXLGKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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